molecular formula C17H17NO4 B11063571 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11063571
M. Wt: 299.32 g/mol
InChI Key: GHCQESFLTBMATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one: is a chemical compound with the molecular formula .

  • It belongs to the class of indole derivatives and features both hydroxy and methoxy groups on its phenyl ring.
  • The compound’s systematic name reflects its substituents: 3,4-dimethoxyphenyl (at position 3) and 3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one (at position 2).
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential biological activities, although specific applications vary.

      Medicine: No direct therapeutic use, but its derivatives may have pharmacological relevance.

      Industry: Limited industrial applications, but it contributes to the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with cellular receptors or enzymes.
    • Molecular Targets: Potentially modulates neurotransmitter systems or cellular signaling pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of methoxy and hydroxy groups distinguishes it from related compounds.

      Similar Compounds:

    Properties

    Molecular Formula

    C17H17NO4

    Molecular Weight

    299.32 g/mol

    IUPAC Name

    3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1H-indol-2-one

    InChI

    InChI=1S/C17H17NO4/c1-10-4-6-13-12(8-10)17(20,16(19)18-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3,(H,18,19)

    InChI Key

    GHCQESFLTBMATB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)OC)OC)O

    solubility

    >44.9 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.